2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound with a molecular formula of C19H16F3N3OS and a molecular weight of 391.41 g/mol This compound is notable for its unique structure, which includes a benzothiazole ring and a piperazine moiety linked by a trifluoromethylbenzoyl group
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular properties . They have been discussed against the target DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have shown inhibitory activity against mycobacterium tuberculosis . The interaction of these compounds with their targets leads to the inhibition of essential biochemical processes, thereby exerting their anti-tubercular effects .
Biochemical Pathways
This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis. By inhibiting this enzyme, these compounds disrupt the cell wall formation, leading to the death of the bacteria .
Result of Action
Benzothiazole derivatives have demonstrated potent anti-tubercular activity, indicating their potential to inhibit the growth of mycobacterium tuberculosis .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This process involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, followed by deprotection and selective intramolecular cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in various chemical reactions.
4-(trifluoromethyl)benzylamine: Similar in structure but with an amine group instead of a piperazine.
3-(piperazin-1-yl)-1,2-benzothiazole: A related compound with similar biological activities.
Uniqueness
2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzothiazole ring and a piperazine moiety linked by a trifluoromethylbenzoyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)14-5-3-4-13(12-14)17(26)24-8-10-25(11-9-24)18-23-15-6-1-2-7-16(15)27-18/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCVCWCZRCLCRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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